
Cyanogen isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanogen isothiocyanate is an organic compound with the formula NCNCS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanogen isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with potassium thiocyanate. The reaction proceeds as follows:
NCCl+KSCN→NCNCS+KCl
Another method involves the reaction of cyanogen bromide with ammonium thiocyanate under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors to handle the reactive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanogen isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.
Hydrolysis: It can hydrolyze in the presence of water to form cyanate and thiocyanate ions.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form thiourea derivatives.
Alkenes: React with this compound in addition reactions.
Water: Hydrolyzes this compound to cyanate and thiocyanate ions.
Major Products Formed:
Thiourea Derivatives: Formed from substitution reactions with amines.
Isothiocyanate Adducts: Formed from addition reactions with alkenes.
Cyanate and Thiocyanate Ions: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Cyanogen isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Cyanogen isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the -N=C=S functional group, they differ in their reactivity and applications:
Phenyl Isothiocyanate: Commonly used in the Edman degradation method for sequencing amino acids in peptides.
Allyl Isothiocyanate: Known for its presence in mustard oil and its use as a flavoring agent and antimicrobial compound.
Vergleich Mit ähnlichen Verbindungen
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Methyl Isothiocyanate
Cyanogen isothiocyanate stands out due to its unique reactivity and versatility in various chemical and biological applications.
Eigenschaften
IUPAC Name |
carbononitridic isothiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2S/c3-1-4-2-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYZMFURVPIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204581 |
Source


|
| Record name | Cyanogen isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56023-03-1 |
Source


|
| Record name | Cyanogen isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056023031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanogen isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
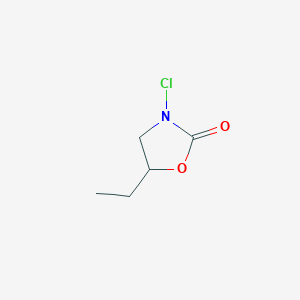


![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
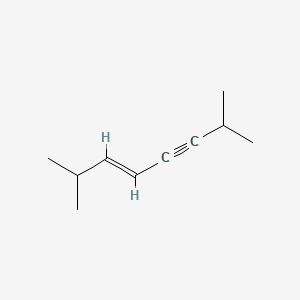
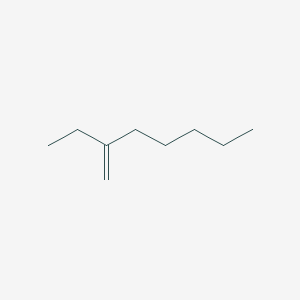

![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
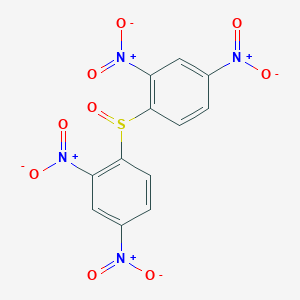

![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
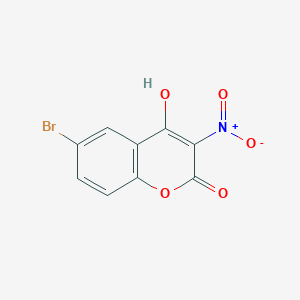
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
